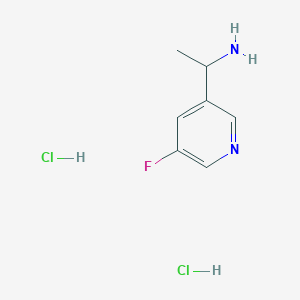

1-(5-Fluoropyridin-3-yl)ethan-1-amine dihydrochloride

Beschreibung

Historical Context in Organofluorine Chemistry

Organofluorine chemistry traces its origins to the mid-19th century, with Alexander Borodin’s pioneering work on halogen exchange reactions in 1862. Early advancements focused on substituting halogens with fluorine, as seen in the synthesis of benzoyl fluoride via potassium bifluoride. The 20th century witnessed transformative developments, such as Friedrich Schiemann’s 1927 method for aromatic fluorination using diazonium salts, and the industrial adoption of chlorofluorocarbons (CFCs) in the 1920s.

The synthesis of fluorinated pyridines emerged as a critical area during the 1980s–2000s, driven by their utility in pharmaceuticals and agrochemicals. 1-(5-Fluoropyridin-3-yl)ethan-1-amine dihydrochloride represents a modern iteration of these efforts, leveraging nucleophilic fluorination and salt formation to enhance stability. Its development aligns with the broader trend of optimizing fluorinated heterocycles for biological applications.

Chemical Classification and Nomenclature

1-(5-Fluoropyridin-3-yl)ethan-1-amine dihydrochloride belongs to the fluorinated pyridine derivatives class, characterized by a pyridine ring substituted with fluorine and an ethylamine side chain. The dihydrochloride salt improves aqueous solubility, a common strategy in pharmaceutical chemistry.

Key Structural and Nomenclatural Features:

The fluorine atom at the 5-position of the pyridine ring and the ethylamine group at the 3-position define its regiochemistry. The dihydrochloride salt forms via protonation of the amine group, enhancing crystallinity.

Significance in Academic Research

This compound has garnered attention as a versatile intermediate in medicinal chemistry. Its fluoropyridine core enables interactions with biological targets through hydrogen bonding and hydrophobic effects. For example, fluoropyridine-based inhibitors of the FVIIa/TF complex exhibit enhanced binding affinity due to fluorine’s electron-withdrawing properties.

Recent studies highlight its role in synthesizing kinase inhibitors, where the fluorine atom modulates electronic effects and metabolic stability. Academic investigations also explore its utility in cross-coupling reactions, leveraging palladium catalysis to introduce diverse functional groups.

Positioning Within Fluorinated Heterocyclic Compounds

Fluorinated heterocycles are prized for their bioisosteric properties and metabolic resistance. The table below contrasts 1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride with analogous compounds:

| Compound Name | Molecular Formula | Fluorine Position | Core Structure | Salt Form |

|---|---|---|---|---|

| 1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride | C₇H₁₁Cl₂FN₂ | 5-position | Pyridine | Dihydrochloride |

| 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine | C₇H₈ClFN₂ | 5-position | Pyridine | Free base |

| (S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride | C₇H₁₀ClFN₂ | 6-position | Pyridine | Hydrochloride |

Key distinctions include:

- Regiochemical Effects : Fluorine at the 5-position (meta) versus 6-position (para) alters electronic density and steric interactions.

- Salt Form : Dihydrochloride salts improve solubility compared to free bases, critical for in vivo applications.

The compound’s unique positioning enables tailored modifications for drug discovery, exemplified by its use in optimizing pharmacokinetic profiles of protease inhibitors.

Eigenschaften

IUPAC Name |

1-(5-fluoropyridin-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUXZTBZBWCGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(5-Fluoropyridin-3-yl)ethan-1-amine dihydrochloride is a fluorinated compound that has garnered attention in various fields of biological research, particularly in the study of enzyme inhibition and receptor interactions. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

IUPAC Name : (1R)-1-(5-fluoropyridin-3-yl)ethanamine; dihydrochloride

CAS Number : 1909288-54-5

Molecular Formula : C7H11Cl2FN2

Molecular Weight : 213.08 g/mol

The biological activity of 1-(5-Fluoropyridin-3-yl)ethan-1-amine dihydrochloride is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity, which is crucial for its effectiveness in various biological assays.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It interacts with various receptors, influencing signaling pathways that are critical for cellular responses.

Enzyme Inhibition Studies

Research indicates that 1-(5-Fluoropyridin-3-yl)ethan-1-amine dihydrochloride is utilized in studies focusing on enzyme inhibition. For example, it has been tested against certain kinases and phosphatases, revealing significant inhibitory effects that could have implications for cancer therapy and other diseases.

Case Studies

- Antiproliferative Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited notable antiproliferative activity against various cancer cell lines. The mechanism involved the disruption of cellular proliferation pathways, making it a candidate for further development as an anticancer agent .

- Neurotransmitter Interaction : Another investigation highlighted its role in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(5-Fluoropyridin-3-yl)ethan-1-amine dihydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1-(5-Trifluoromethylpyridin-3-yl)ethanamine dihydrochloride | Trifluoromethyl Structure | Higher potency in enzyme inhibition |

| 1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride | Chloro Structure | Moderate receptor binding affinity |

| 1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride | Bromo Structure | Similar activity profile but lower selectivity |

This table illustrates how the presence of different halogen substituents affects biological activity, particularly in terms of potency and selectivity.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(5-Fluoropyridin-3-yl)ethan-1-amine dihydrochloride is utilized as a building block in organic synthesis. Its unique structure allows for the creation of complex fluorinated compounds, which are valuable in various chemical reactions, including oxidation and substitution reactions.

Biology

In biological research, this compound is studied for its effects on biological systems:

- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes, potentially altering metabolic pathways.

- Receptor Binding Studies : Explores interactions with neurotransmitter receptors, which may influence neurological functions.

Medicine

The compound shows promise in pharmacological applications:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, akin to other fluorinated pyridine derivatives.

- Cytotoxicity : Research indicates that it can induce apoptosis in cancer cell lines, positioning it as a candidate for anticancer drug development.

Case Studies

Several studies have highlighted the biological effects and potential applications of 1-(5-Fluoropyridin-3-yl)ethan-1-amine dihydrochloride:

-

Anticancer Properties Study :

- Researchers evaluated the compound's cytotoxic effects on various cancer cell lines, demonstrating promising IC50 values in the low micromolar range.

-

Enzyme Inhibition Study :

- A study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Pyridine Moieties

2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine Dihydrochloride

- Molecular Formula : C₇H₁₁Cl₂FN₂O

- Molecular Weight : 229.08 g/mol

- Key Difference : Contains an ether linkage (-O-) between the ethylamine chain and the fluoropyridine ring, unlike the direct C-N bond in the target compound. This structural variation reduces basicity and may alter receptor binding profiles .

(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol Dihydrochloride

- Molecular Formula : C₇H₁₁Cl₂FN₂O

- Molecular Weight : 229.08 g/mol

1-(5-Chloro-2-fluoropyridin-3-yl)methanamine Hydrochloride

Non-Fluorinated Pyridine Derivatives

2-(Pyridin-3-yl)ethan-1-amine Dihydrochloride

- Molecular Formula : C₇H₁₂Cl₂N₂

- Molecular Weight : 207.20 g/mol

- Key Difference : Lacks the fluorine atom at the 5-position, leading to reduced electron-withdrawing effects and higher metabolic susceptibility. Reported in synthetic pathways for triazine-based modulators with a 38.4% yield .

1-(6-Phenylpyridin-3-yl)methanamine Dihydrochloride

Heterocyclic Analogues with Modified Scaffolds

2-{5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine Hydrochloride

- Molecular Formula : C₉H₁₁ClFN₃

- Molecular Weight : 207.66 g/mol

- This structural complexity may improve target selectivity but complicates synthesis .

1-(3,5-Dimethoxyphenyl)piperidin-4-amine Dihydrochloride

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Potential Application |

|---|---|---|---|---|

| 1-(5-Fluoropyridin-3-yl)ethan-1-amine diHCl | C₇H₁₁Cl₂FN₂O | 229.08 | 5-Fluoro, ethylamine chain | Metabolic stabilizer in drug design |

| 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine diHCl | C₇H₁₁Cl₂FN₂O | 229.08 | Ether linkage | Solubility modulation |

| 1-(5-Chloro-2-fluoropyridin-3-yl)methanamine HCl | C₆H₇Cl₂FN₂ | 197.04 | Dual halogenation, methylamine | Halogenated scaffold optimization |

| 2-(Pyridin-3-yl)ethan-1-amine diHCl | C₇H₁₂Cl₂N₂ | 207.20 | Non-fluorinated pyridine | Intermediate in triazine synthesis |

| 2-{5-Fluoro-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine HCl | C₉H₁₁ClFN₃ | 207.66 | Fused pyrrolopyridine | Selective kinase inhibitors |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 1-(5-Fluoropyridin-3-yl)ethan-1-amine dihydrochloride?

- Methodological Answer : Utilize a combination of high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm structural integrity. For quantitative analysis, mass spectrometry (MS) coupled with elemental analysis can validate the molecular formula (C₇H₉FN₂·2HCl, MW: 213.1 g/mol) .

- Key Data :

| Parameter | Method | Expected Output |

|---|---|---|

| Purity | HPLC (UV detection) | ≥95% (by area normalization) |

| Structure | ¹⁹F NMR | Fluorine environment at δ ~-120 ppm |

| Molecular Weight | ESI-MS | m/z = 155.1 (free base), 213.1 (dihydrochloride) |

Q. How should researchers handle contradictions in hazard classification for this compound?

- Methodological Answer : While initial safety data sheets (SDS) may report "no known hazards" under standard conditions , decomposition products (e.g., hydrogen chloride, hydrogen fluoride) are identified under thermal stress . To resolve contradictions:

Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds.

Use gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts.

Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) during high-temperature reactions .

Q. What experimental design strategies optimize the synthesis of this compound?

- Methodological Answer : Apply factorial design of experiments (DoE) to screen critical variables (e.g., reaction temperature, stoichiometry of fluoropyridine precursors, HCl concentration). Use response surface methodology (RSM) to maximize yield and minimize side products like unreacted amines or fluoropyridine derivatives .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for fluoropyridine derivatives like this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to map reaction coordinates and identify transition states. Combine with cheminformatics tools to predict regioselectivity in fluoropyridine substitution reactions. Validate predictions with kinetic studies using in situ FTIR or Raman spectroscopy .

Q. What mechanistic insights explain the stability of the dihydrochloride salt under varying pH conditions?

- Methodological Answer : Perform pH-solubility profiling and solid-state characterization (e.g., X-ray crystallography, powder XRD) to correlate protonation states with stability. For example:

- Acidic conditions : The dihydrochloride salt remains stable due to protonation of the amine group.

- Neutral/basic conditions : Risk of free base precipitation; monitor via dynamic light scattering (DLS) .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

- Methodological Answer :

Cross-validate NMR and MS data with reference standards (e.g., CAS 1909288-54-5).

Investigate solvent effects (e.g., DMSO vs. CDCl₃) on chemical shift variability.

Use principal component analysis (PCA) on spectral datasets to identify batch-to-batch outliers .

Safety and Best Practices

Q. What are the critical storage and handling protocols to mitigate decomposition risks?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation.

- Handling : Avoid contact with strong oxidizers or bases. Use inert absorbents (e.g., sand) for spill cleanup to prevent environmental release .

Q. How can researchers design toxicity studies for fluorinated amine derivatives?

- Methodological Answer :

Conduct in vitro assays (e.g., Ames test for mutagenicity, hepatocyte cytotoxicity screening).

Use quantitative structure-activity relationship (QSAR) models to prioritize in vivo endpoints.

Monitor fluorine-specific metabolites via ¹⁹F NMR in biofluids .

Data Contradiction Analysis

Q. Why do safety classifications vary between "no known hazards" and identified decomposition products?

- Analysis : The absence of acute hazard classification under standard lab conditions does not preclude risks under atypical scenarios (e.g., fire, high pH). Researchers must reconcile SDS data with experimental parameters (e.g., reaction scale, energy inputs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.